molecular formula C6H4FIO B599578 2-Fluoro-5-iodophenol CAS No. 186589-89-9

2-Fluoro-5-iodophenol

Cat. No. B599578
Key on ui cas rn: 186589-89-9
M. Wt: 238
InChI Key: JDGBFLDXIZQLLT-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

To a cooled solution of 2-fluoro-5-iodophenylboronic acid in tetrahydrofuran (200 mL) at 0° C. add an aqueous solution of 30% hydrogen peroxide (9.92 mL, 103 mmol) dropwise, stir 10 min, and add an aqueous 4 N solution of sodium hydroxide (1.78 mL, 7.12 mmol). Warm the reaction to room temperature and stir overnight. Add manganese dioxide (250 mg) to the reaction, stir 90 min and filter through fluted filter paper. Concentrate and partition the residue between diethyl ether and water. Separate the layers and sequentially wash the organic layer with water and an aqueous saturated solution of sodium chloride. Dry (sodium sulfate), filter and concentrate. Purify the resulting tan oil by silica gel chromatography, eluting with a gradient of 0:100 to 30:70 ethyl acetate:hexanes, to give the title compound as a yellow waxy solid (18.1 g, 65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1B(O)O.[OH:12]O.[OH-].[Na+]>O1CCCC1.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[OH:12] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)I)B(O)O
Name
Quantity
9.92 mL
Type
reactant
Smiles
OO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
250 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
stir 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stir 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
through fluted filter paper
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
partition the residue between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
sequentially wash the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the resulting tan oil by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0:100 to 30:70 ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)I)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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